![molecular formula C15H21FO2Si B14885865 [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring, a methoxy group, and a trimethylsilyl-protected alkyne. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a methoxy-substituted benzene ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Alkyne Introduction: The next step involves the formation of the alkyne group. This can be accomplished through Sonogashira coupling, where the fluorinated aromatic intermediate is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Trimethylsilyl Protection: The final step involves the protection of the alkyne group with a trimethylsilyl group. This is typically achieved using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Tetrabutylammonium fluoride, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated aromatic ring and alkyne group enable it to participate in various chemical reactions, including cycloaddition and cross-coupling reactions. These interactions can modulate biological pathways and molecular targets, leading to its diverse applications in research and industry.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: A fluorinated aromatic compound with similar structural features but lacking the alkyne and trimethylsilyl groups.
3-Fluoro-2-methoxybenzaldehyde: Another fluorinated aromatic compound with a different substitution pattern on the benzene ring.
4-Fluoro-2-methoxybenzaldehyde: Similar to the above compounds but with the fluorine atom in a different position.
Uniqueness
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its combination of a fluorinated aromatic ring, a methoxy group, and a trimethylsilyl-protected alkyne. This unique structure imparts distinct reactivity and functional group compatibility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H21FO2Si |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
[4-(5-fluoro-2-methoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FO2Si/c1-15(2,18-19(4,5)6)10-9-12-11-13(16)7-8-14(12)17-3/h7-8,11H,1-6H3 |
InChI Key |
CZCCZJIZTIFQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C(C=CC(=C1)F)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
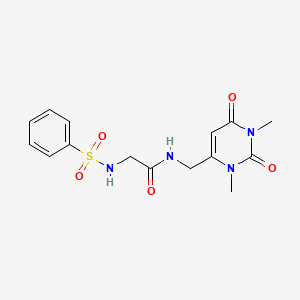
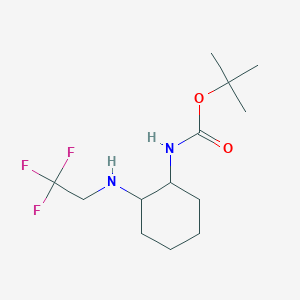


![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
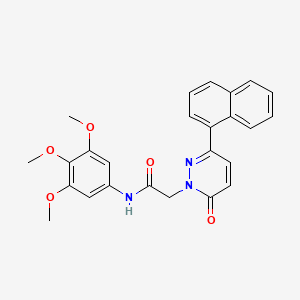

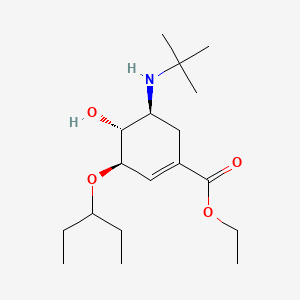
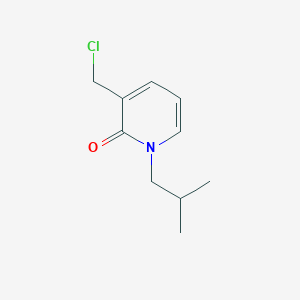
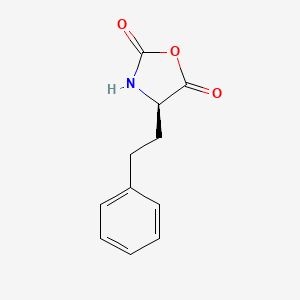
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
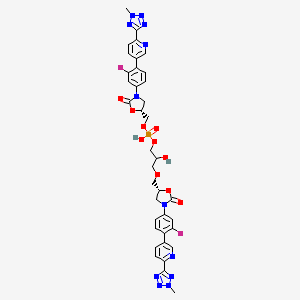
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
